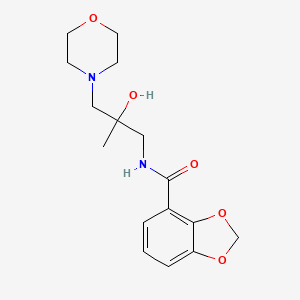![molecular formula C16H24N2O4S B7681824 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The anti-inflammatory and analgesic effects of the compound may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of COX-2, leading to a decrease in the production of inflammatory mediators. In vivo studies have demonstrated that the compound can reduce tumor growth and metastasis in animal models of breast cancer and lung cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for the research and development of 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Another direction is to explore the compound's anti-inflammatory and analgesic effects for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide involves the reaction of 2-methylpiperidine-1-carboxylic acid, 4-methylsulfonylphenol, and 2-chloroethylamine hydrochloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization to obtain a pure compound.
Scientific Research Applications
2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been reported to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-5-3-4-11-18(13)16(19)17-10-12-22-14-6-8-15(9-7-14)23(2,20)21/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPLLKQCVJPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NCCOC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)

![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)